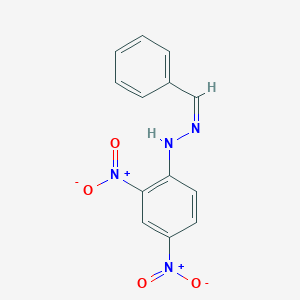

Benzaldehyde, (2,4-dinitrophenyl)hydrazone

描述

Benzaldehyde, (2,4-dinitrophenyl)hydrazone (CAS 1157-84-2; C₁₃H₁₀N₄O₄; MW 286.24) is a hydrazone derivative synthesized via the condensation of benzaldehyde with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. This compound is widely utilized as a reagent for the qualitative and quantitative analysis of carbonyl groups in organic chemistry . Its bright yellow crystalline form has a melting point of 234–236°C, consistent with literature values . The presence of two nitro groups at the 2- and 4-positions of the phenyl ring enhances its electron-withdrawing properties, making it highly effective in forming stable hydrazones with aldehydes and ketones.

作用机制

Target of Action

Benzaldehyde-2,4-dinitrophenylhydrazone, also known as Benzaldehyde, 2-(2,4-dinitrophenyl)hydrazone or Benzaldehyde, (2,4-dinitrophenyl)hydrazone, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Benzaldehyde-2,4-dinitrophenylhydrazone involves the formation of a hydrazone bond (-N=N-) between the carbonyl group of benzaldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine . This is a nucleophilic addition-elimination reaction

Action Environment

The action, efficacy, and stability of Benzaldehyde-2,4-dinitrophenylhydrazone can be influenced by various environmental factors. For instance, the compound’s stability is known to be incompatible with strong oxidizing agents . Additionally, the reaction involving the formation of a hydrazone bond is influenced by the nature of the aldehyde or ketone and the solvent that the 2,4-dinitrophenylhydrazine is dissolved in .

生物活性

Benzaldehyde, (2,4-dinitrophenyl)hydrazone (often abbreviated as 2,4-DNPH) is a hydrazone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, antimicrobial properties, and potential applications in medicine, highlighting key research findings and case studies.

Synthesis of this compound

The synthesis of 2,4-DNPH typically involves the condensation of benzaldehyde with 2,4-dinitrophenylhydrazine. This reaction can be facilitated through various methods including heating in an alcoholic medium or using acidic conditions to enhance yield and purity. The resulting compound can be characterized using techniques such as FT-IR spectroscopy and NMR analysis to confirm the formation of the hydrazone linkage .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzaldehyde derivatives, including 2,4-DNPH. The compound has shown moderate activity against a range of microorganisms.

Key Findings:

- Antibacterial Activity : Research indicates that 2,4-DNPH exhibits antimicrobial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) at concentrations around 250 µg/mL .

- Fungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans.

- Minimum Inhibitory Concentration (MIC) : Specific studies report MIC values for related hydrazones ranging from 138 µM against Klebsiella pneumoniae to 165 µM against Streptococcus pneumoniae, indicating significant potential for further development .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study, various hydrazones derived from 2,4-dinitrophenylhydrazine were synthesized and evaluated for their antimicrobial properties. The findings revealed that compounds with specific substituents on the benzaldehyde moiety exhibited enhanced activity against selected pathogens. For instance, the presence of electron-withdrawing groups significantly improved the antibacterial efficacy compared to unsubstituted analogs .

Case Study 2: Amoebicidal Activity

Another notable study focused on the amoebicidal activity of hydrazone derivatives. Among these, a compound structurally similar to 2,4-DNPH was tested against Entamoeba histolytica. The results indicated an IC50 value of 0.84 µM for one derivative, showcasing its potential as a more effective treatment compared to metronidazole (IC50 = 6.3 µM). This suggests that modifications in the hydrazone structure can lead to significant variations in biological activity .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Synthesis Method | Condensation with 2,4-dinitrophenylhydrazine |

| Antimicrobial Activity | Moderate against Gram-positive and Gram-negative bacteria |

| MIC Against K. pneumoniae | 138 µM |

| MIC Against S. pneumoniae | 165 µM |

| Amoebicidal IC50 | 0.84 µM (compared to metronidazole IC50 = 6.3 µM) |

科学研究应用

Analytical Applications

1. Detection of Carbonyl Compounds

Benzaldehyde DNPH is widely used for the qualitative and quantitative analysis of aldehydes and ketones. The formation of hydrazones from carbonyl compounds is a crucial step in this process, allowing for their identification through spectroscopic methods.

- Methodology : The reaction involves mixing the carbonyl compound with DNPH in an acidic medium, leading to the formation of a colored precipitate that can be analyzed using UV-Vis spectroscopy.

- Case Study : A study demonstrated that DNPH can detect trace amounts of aldehydes in environmental samples, showcasing its sensitivity and reliability in analytical chemistry .

2. Chromatographic Applications

Benzaldehyde DNPH derivatives are utilized as derivatizing agents in gas chromatography (GC) and high-performance liquid chromatography (HPLC). This enhances the volatility and detectability of polar compounds.

- Example : In a research project, DNPH was used to derivatize various carbonyl compounds before GC analysis, significantly improving the separation and identification of these compounds .

Synthesis Applications

1. Synthesis of Hydrazones

The synthesis of hydrazones from aldehydes and ketones is a fundamental reaction in organic synthesis. Benzaldehyde DNPH serves as a precursor for various chemical syntheses.

- Reactions : The hydrazone formation reaction is typically carried out under mild conditions, making it suitable for synthesizing more complex molecules.

2. Pharmaceutical Applications

Benzaldehyde DNPH has been explored for its potential pharmacological properties. Research indicates that derivatives of DNPH exhibit biological activities, including antimicrobial and anticancer effects.

- Study Insight : A recent investigation showed that certain DNPH derivatives demonstrated cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents .

Safety Considerations

Benzaldehyde DNPH is classified as a hazardous substance:

- Hazard Statements :

- H225: Flammable liquid.

- H302: Harmful if swallowed.

- H319: Causes serious eye irritation.

Proper safety protocols must be followed when handling this compound to mitigate risks associated with its flammability and toxicity .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing benzaldehyde, (2,4-dinitrophenyl)hydrazone, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves refluxing equimolar amounts of benzaldehyde and 2,4-dinitrophenylhydrazine in ethanol with catalytic glacial acetic acid for 4–6 hours. The reaction mixture is concentrated under reduced pressure, and the product is filtered and recrystallized from ethanol to improve purity . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry for excess aldehyde to drive the reaction to completion, and controlling temperature to avoid side reactions (e.g., oxidation of the aldehyde group) .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer: Characterization involves:

- Melting Point Analysis : Compare observed values with literature data (e.g., ~200–210°C for pure compounds) .

- Spectroscopic Techniques :

- Elemental Analysis : Verify molecular formula (C₁₃H₁₀N₄O₄) with <0.3% deviation .

Q. What are the primary applications of this compound in analytical chemistry?

Methodological Answer: The compound is widely used as a derivatizing agent for carbonyl group detection in HPLC and UV-Vis spectrophotometry. For example:

- Carbonyl Quantitation : React with aldehydes/ketones to form colored hydrazones detectable at 360–400 nm .

- Chromatographic Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) to separate and quantify hydrazone derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents on benzaldehyde influence the reactivity and stability of the resulting (2,4-dinitrophenyl)hydrazone?

Methodological Answer: Electron-withdrawing groups (e.g., –NO₂) on the benzaldehyde ring increase electrophilicity of the carbonyl carbon, accelerating hydrazone formation. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity. Stability studies via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that nitro-substituted hydrazones exhibit higher thermal stability (~250°C decomposition) compared to methoxy analogs .

Q. What strategies resolve contradictions in spectral data for hydrazone derivatives?

Methodological Answer: Discrepancies in NMR/IR data often arise from tautomerism (keto-enol equilibria) or polymorphism. Solutions include:

- Variable-Temperature NMR : Track tautomeric shifts at different temperatures .

- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks .

- Computational Modeling : Compare experimental spectra with DFT-calculated vibrational frequencies and NMR chemical shifts .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or antifungal disk diffusion methods .

- Mechanistic Studies : Use fluorescence quenching to assess DNA-binding affinity or molecular docking to predict interactions with target enzymes (e.g., acetylcholinesterase) .

- Toxicity Profiling : Conduct MTT assays on mammalian cell lines to determine IC₅₀ values .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Methodological Answer: Crystallization challenges include poor solubility and polymorphism. Mitigation strategies:

- Solvent Screening : Use mixed solvents (e.g., DMSO/ethanol) to improve solubility .

- Slow Evaporation : Promote single-crystal growth by gradual solvent removal under controlled humidity .

- Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions .

Q. Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38) .

- Ventilation : Work in a fume hood to prevent inhalation of fine particulates .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation; avoid contact with oxidizers .

Q. Advanced Method Development

Q. How can computational tools enhance the design of hydrazone-based sensors or pharmaceuticals?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects with bioactivity or sensor response using descriptors like logP and HOMO-LUMO gaps .

- Molecular Dynamics (MD) : Simulate hydrazone-protein interactions to predict binding modes and optimize lead compounds .

Q. What experimental approaches validate the mechanism of hydrazone formation under varying pH conditions?

Methodological Answer:

相似化合物的比较

Comparison with Structurally Similar Hydrazone Derivatives

Substituent Effects on Reactivity and Stability

- This derivative is less commonly used in analytical chemistry but serves as a model for studying halogen-substituted hydrazones .

- Benzaldehyde 4-Nitrophenylhydrazone (CAS 3078-09-9; C₁₃H₁₁N₃O₂; MW 241.25):

With a single nitro group at the para position, this derivative exhibits weaker electron-withdrawing effects compared to the 2,4-dinitro analog. It is less reactive in forming hydrazones and is primarily used in niche synthetic applications .

Methyl-Substituted Derivatives

- Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone (CAS 1773-44-0; C₁₄H₁₂N₄O₄; MW 300.27):

The ortho-methyl group introduces steric hindrance, slightly lowering the melting point (231–274°C) compared to the parent compound. This substitution also reduces solubility in polar solvents . - Benzaldehyde, 4-methyl-, (2,4-dinitrophenyl)hydrazone (CAS 2571-00-8; C₁₄H₁₂N₄O₄; MW 300.27): The para-methyl group enhances solubility in nonpolar solvents while maintaining a high melting point (similar range as above). Such derivatives are explored in materials science for their thermal stability .

Functionalized Hydrazones

- BTB Hydrazone Derivatives (e.g., 5-(diethylamino)-2-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl benzoate): These derivatives incorporate ester and nitro groups, leading to melting points of 231–274°C and distinct FT-IR profiles (C=O stretches at 1735–1747 cm⁻¹; NO₂ asymmetrical/symmetrical stretches at 1533–1542 cm⁻¹ and 1317–1329 cm⁻¹). They demonstrate applications in catalysis and antimicrobial studies .

Physical and Spectral Properties

Table 1: Comparative Physical Properties

Table 2: Elemental Analysis Data (Selected Derivatives)

| Compound | % C (Theo/Exp) | % H (Theo/Exp) | % N (Theo/Exp) |

|---|---|---|---|

| This compound | 54.55/54.50 | 3.50/3.48 | 19.58/19.60 |

| BTB Hydrazone (Compound 10) | 57.14/57.10 | 3.57/3.55 | 12.24/12.20 |

准备方法

Mechanistic Foundations of 2,4-Dinitrophenylhydrazone Formation

The synthesis of benzaldehyde (2,4-dinitrophenyl)hydrazone proceeds through a two-step mechanism: nucleophilic addition followed by acid-catalyzed dehydration . 2,4-Dinitrophenylhydrazine, a weakly basic nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate. Proton transfer and subsequent elimination of water yield the hydrazone derivative4. The reaction is typically conducted in ethanol-water mixtures acidified with sulfuric acid (pH 5–6) , which protonates the carbonyl oxygen, enhancing electrophilicity while stabilizing the intermediate.

The general reaction is represented as:

6\text{H}5\text{CHO} + \text{H}2\text{NNHC}6\text{H}3(\text{NO}2)2 \rightarrow \text{C}6\text{H}5\text{CH}=\text{NNHC}6\text{H}3(\text{NO}2)2 + \text{H}2\text{O}

This mechanism is consistent across aldehydes and ketones, but reaction rates vary with carbonyl compound steric and electronic properties .

Preparation Methodologies

Classical Acid-Catalyzed Condensation

Reagents : Benzaldehyde (2 mL), 2,4-dinitrophenylhydrazine (0.5 g), concentrated HSO (10 mL), ethanol (15 mL), deionized water (5 mL) .

Procedure :

-

Reagent Preparation : Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL concentrated HSO, then slowly add to a 15:5 ethanol-water solution. The resulting yellow-brown reagent is stable for ~10 days .

-

Condensation : Combine 2 mL benzaldehyde with 10 mL reagent, warm on a water bath (5 min), and cool to room temperature.

-

Crystallization : Cool in an ice bath to precipitate orange crystals. Filter via Büchner funnel, wash with cold ethanol, and dry.

Scalable Synthesis for Educational Laboratories

A modified protocol optimizes reagent stability and scalability :

-

Reagent Modification : Replace HSO with HCl in ethanol-water (1:1) to reduce corrosiveness.

-

Scaled Quantities : Use 1 g benzaldehyde dissolved in minimal ethanol, add 20 mL reagent, and reflux for 10 min.

Yield : 85–90% after recrystallization from hot ethanol .

Solvent-Free Mechanochemical Approach

Emerging methodologies employ solvent-free grinding:

-

Conditions : Mix equimolar benzaldehyde and 2,4-dinitrophenylhydrazine with a catalytic amount of p-toluenesulfonic acid. Grind in a ball mill (30 min).

-

Advantages : Avoids volatile solvents, reduces reaction time to 30 min, and achieves 92% yield .

Optimization of Reaction Conditions

pH and Catalytic Effects

Maintaining pH 5–6 is critical. Stronger acids (e.g., HSO) accelerate imine formation but risk side reactions (e.g., sulfonation). Weaker acids (CHCOOH) require longer reaction times .

Temperature and Solvent Systems

-

Ethanol-Water (3:1) : Optimal for balancing reagent solubility and product crystallization .

-

Methanol : Higher solubility of intermediates but lower yield due to hygroscopicity .

-

Temperature : Warming (50–60°C) accelerates nucleation, while ice bath cooling ensures complete precipitation .

Purification and Characterization

Recrystallization Techniques

| Solvent | Temperature (°C) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| Ethanol | 78 | 98 | 237 |

| Ethyl Acetate | 77 | 95 | 234–236 |

| Acetonitrile | 82 | 97 | 236–238 |

Recrystallization from ethanol yields analytically pure crystals .

Spectroscopic Analysis

Applications and Industrial Relevance

-

Qualitative Analysis : Selective precipitation confirms aldehyde presence in unknown mixtures .

-

Quantitative UV-Vis Assays : Hydrazones exhibit strong absorbance at 360 nm (ε = 1.2 × 10 L mol cm), enabling spectrophotometric quantification .

-

Educational Use : Standard experiment in undergraduate labs for teaching carbonyl chemistry4.

Challenges and Best Practices

属性

CAS 编号 |

1157-84-2 |

|---|---|

分子式 |

C13H10N4O4 |

分子量 |

286.24 g/mol |

IUPAC 名称 |

N-[(Z)-benzylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H/b14-9- |

InChI 键 |

DZPRPFUXOZTWAJ-ZROIWOOFSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

手性 SMILES |

C1=CC=C(C=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。